5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole
Description
Properties
IUPAC Name |
4-(5-chloro-2,1-benzoxazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-9-3-6-12-11(7-9)13(17-15-12)8-1-4-10(16)5-2-8/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJLIVYSOHTHDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Partial Reduction and Cyclization
In a representative procedure, o-nitro-5-chloro-3-(4-hydroxyphenyl)benzoic acid is reduced to the corresponding hydroxylamine using zinc dust in aqueous ammonium chloride. Subsequent cyclization under basic conditions (e.g., potassium carbonate in methanol) yields the benzisoxazole core. However, competing over-reduction to the aniline derivative remains a challenge, necessitating precise stoichiometric control of the reducing agent.
Table 1. Optimization of Cyclization Conditions
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Zn/NH₄Cl | H₂O/MeOH | 60 | 62 |
| Fe/HCl | EtOH | 70 | 48 |
| SnCl₂/HCl | THF | 50 | 55 |
Alternative Routes via Cyclic Sulfite Intermediates
A patent by DE1157231B describes the synthesis of 3-hydroxybenzisoxazoles from salicylhydroxamic acids using thionyl chloride. For this compound, this method involves:
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Conversion of 5-chlorosalicylhydroxamic acid to a cyclic sulfite intermediate.
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Thermal decomposition at 100–120°C to eliminate sulfur dioxide, yielding the benzisoxazole.
Key Advantages :
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Avoids over-reduction issues common in nitro-based routes.
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Enables direct introduction of hydroxyl groups without protection.
Table 2. Comparative Yields of Sulfite-Mediated Synthesis
| Starting Material | Decomposition Temp (°C) | Yield (%) |
|---|---|---|
| 5-Chlorosalicylhydroxamic acid | 110 | 65 |
| 5-Bromosalicylhydroxamic acid | 120 | 58 |
Functional Group Compatibility and Protecting Strategies
The presence of both chloro and hydroxyphenyl groups necessitates careful protection-deprotection sequences. Triflic anhydride (Tf₂O) has been employed to protect hydroxyl groups during electrophilic substitutions. For instance, in the synthesis of 5-chloro-3-methoxy-1-(trifluoromethylsulfonyl)-1,3-dihydrobenzo[c]isoxazole, the hydroxyl group is transiently protected as a triflate, enabling subsequent Suzuki coupling with 4-hydroxyphenylboronic acid.
Critical Consideration :
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group in precursors can be reduced to amines.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Quinone derivatives from oxidation.
- Amines from reduction.
- Substituted benzisoxazoles from nucleophilic substitution .
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4-hydroxybenzohydrazide with 5-chloro-2-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the benzisoxazole ring. Various synthetic methodologies have been developed to enhance yield and efficiency, including the use of nanocatalysts and continuous flow reactors .
Chemistry
In organic synthesis, 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole serves as a building block for creating more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions. The compound can be oxidized to form quinone derivatives or reduced to yield amines.
Biology
This compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Preliminary studies suggest that it may exhibit significant biological activities, including anti-inflammatory effects and potential anticancer properties. The hydroxy group enhances interactions with biological targets, making it a candidate for further pharmacological studies .
Medicine
Research indicates that this compound may have therapeutic effects. It has been studied for its potential in treating conditions such as cancer due to its ability to modulate signaling pathways. Specific research has focused on its cytotoxic activity against cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .
Industrial Applications
In industrial contexts, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it valuable for creating advanced materials with specific functionalities. Additionally, it serves as an intermediate in the synthesis of pharmaceutical agents like Diazepam .
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding, while the chloro substituent may enhance lipophilicity and membrane permeability .
Comparison with Similar Compounds
5-Chloro-2,1-benzisoxazole: Lacks the hydroxyphenyl group, resulting in different reactivity and biological activity.
3-(4-Hydroxyphenyl)-2,1-benzisoxazole:
Uniqueness: 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole is unique due to the combination of the chloro and hydroxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.
Biological Activity
5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO with a molecular weight of 245.66 g/mol. The presence of the chloro and hydroxyphenyl groups contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. The hydroxyphenyl group can participate in hydrogen bonding, enhancing its affinity for target sites, while the chloro substituent increases lipophilicity, potentially improving membrane permeability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation. It has shown promising results against various cancer cell lines by acting on histone deacetylases (HDACs), which are crucial targets in cancer therapy .
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, although detailed mechanisms remain to be elucidated.
- Antibacterial and Antifungal Properties : Similar compounds in its class have demonstrated antibacterial and antifungal activities, suggesting that this compound may also exhibit such effects .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound and related compounds. Below are summarized findings from key research:
Comparative Analysis with Related Compounds
To contextualize the activity of this compound, a comparison with structurally similar compounds reveals differences in reactivity and biological effects:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| 5-Chloro-2,1-benzisoxazole | Lacks hydroxyphenyl group | Different reactivity |
| 3-(4-Hydroxyphenyl)-2,1-benzisoxazole | Hydroxyphenyl present but without chlorine | Potentially lower lipophilicity |
| Benzothiazole derivatives | Broader spectrum of agricultural activities | Antibacterial, antiviral |
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole, and how can reaction efficiency be improved?
Methodological Answer: The synthesis typically involves cyclization of substituted chalcones or hydrazine derivatives under basic conditions. For example, PEG-400 has been employed as a green solvent to enhance reaction yields by improving solubility and reducing side reactions . To optimize efficiency:
- Solvent Selection: Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates during reflux .
- Catalysis: Base catalysts (e.g., KOH) can accelerate cyclization. Monitoring reaction progress via TLC or HPLC ensures timely termination to prevent decomposition.
- Purification: Recrystallization using water-ethanol mixtures improves purity, with yields averaging 60–70% .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Resolves bond lengths/angles (e.g., C9–C3–C3a = 132.1° in the benzisoxazole ring) and confirms non-planar substituent orientations (e.g., dihedral angle of 70.33° between benzisoxazole and phenyl rings) .
- NMR Spectroscopy: H NMR identifies hydroxyl protons (δ ~9.5 ppm) and aromatic protons (δ 6.8–8.2 ppm). C NMR distinguishes carbonyl carbons (δ ~165 ppm) .
- Mass Spectrometry: High-resolution MS confirms molecular ion peaks (e.g., m/z 285.02 for CHClNO) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Methodological Answer:
- In vitro Assays: Test inhibition of voltage-gated sodium/calcium channels (common targets for benzisoxazole derivatives like zonisamide) using patch-clamp electrophysiology .
- Antimicrobial Screening: Employ broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values in µg/mL) .
- Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Quantum Chemical Modeling: Employ density functional theory (DFT) at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps (~4.5 eV), charge distribution (e.g., negative charge on hydroxyl oxygen), and intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) .
- Reaction Path Analysis: Use ab initio methods to simulate intermediates in synthesis, such as chalcone cyclization barriers, and identify rate-limiting steps .
Q. What strategies resolve contradictions in structural or biological data between related benzisoxazole derivatives?
Methodological Answer:
- Crystallographic Refinement: Compare crystal packing (e.g., van der Waals vs. π-π stacking interactions) to explain variations in stability or solubility .
- SAR Studies: Systematically modify substituents (e.g., replacing 4-hydroxyphenyl with 4-chlorophenyl) and correlate changes with bioactivity trends. For example, chlorophenyl derivatives show enhanced antimicrobial activity but higher cytotoxicity .
- Statistical Analysis: Apply factorial design to isolate variables (e.g., solvent polarity, temperature) contributing to divergent synthetic outcomes .
Q. How can reaction engineering improve scalability while maintaining regioselectivity?
Methodological Answer:
- Flow Chemistry: Implement continuous-flow reactors to control exothermic cyclization steps and reduce byproducts .
- Membrane Separation: Use nanofiltration to purify intermediates, minimizing column chromatography .
- Process Simulation: Optimize parameters (e.g., residence time, pressure) using software like COMSOL Multiphysics to predict yield and selectivity .
Q. What advanced techniques elucidate the mechanism of action in neurological or antimicrobial applications?
Methodological Answer:
- Molecular Docking: Simulate binding to target proteins (e.g., sodium channel Nav1.2) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with hydroxyl groups) .
- Metabolomics: Track metabolite profiles via LC-MS in bacterial cultures to identify pathways disrupted by the compound (e.g., folate biosynthesis) .
- Electron Microscopy: Visualize morphological changes in microbial cell walls post-treatment to confirm membrane-targeting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
